molecular formula C10D15N B1141730 4-N-BUTYLANILINE-D15 CAS No. 1219794-89-4

4-N-BUTYLANILINE-D15

Cat. No.: B1141730
CAS No.: 1219794-89-4
M. Wt: 164.33
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-Butylaniline-D15 is a deuterium-labeled derivative of 4-n-butylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C10D15N, and it has a molecular weight of 164.33 g/mol . The compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Butylaniline-D15 typically involves the deuteration of 4-n-butylaniline. This process can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium. Another method involves the use of deuterated reagents in the synthesis of 4-n-butylaniline, ensuring that the final product is fully deuterated .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-pressure reactors and specialized catalysts is common in industrial settings to facilitate efficient deuteration .

Chemical Reactions Analysis

Types of Reactions: 4-N-Butylaniline-D15 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-N-Butylaniline-D15 is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 4-N-Butylaniline-D15 is primarily related to its role as a tracer. The deuterium atoms in the compound allow for precise tracking using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This enables researchers to study the behavior and interaction of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Uniqueness: 4-N-Butylaniline-D15 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for detailed tracking and analysis using advanced spectroscopic techniques. This makes it a valuable tool in various scientific disciplines .

Biological Activity

Overview

4-N-Butylaniline-D15 is a deuterated derivative of 4-n-butylaniline, characterized by the substitution of hydrogen atoms with deuterium. This isotopic labeling enhances its utility in various scientific research applications, particularly in tracing biochemical pathways and studying reaction mechanisms. The molecular formula of this compound is C10D15NC_{10}D_{15}N, with a molecular weight of approximately 164.33 g/mol.

PropertyValue
Molecular FormulaC10D15N
Molecular Weight164.33 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point261.0 °C
Flash Point101.7 °C

Synthesis

The synthesis of this compound typically involves the deuteration of its parent compound, 4-n-butylaniline. The most common method for achieving this is catalytic exchange, where hydrogen atoms are replaced with deuterium using deuterium gas in the presence of catalysts such as palladium on carbon under high-pressure and high-temperature conditions .

The biological activity of this compound is primarily linked to its role as a tracer molecule in metabolic studies. The presence of deuterium allows for precise tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This capability enables researchers to investigate molecular targets and pathways involved in various chemical and biological processes .

Applications in Research

  • Metabolic Studies : Used to trace the incorporation and transformation of compounds within biological systems.
  • Pharmacokinetic Studies : Investigates absorption, distribution, metabolism, and excretion (ADME) of drugs.
  • Chemical Reaction Mechanisms : Serves as a tracer in reaction mechanism studies to understand pathways and intermediates involved in chemical reactions.

Case Studies and Research Findings

Several studies have utilized this compound to explore its biological activity:

  • Study on Reaction Mechanisms : Researchers used NMR spectroscopy to track the metabolic pathways of compounds labeled with deuterium, demonstrating how isotopic labeling can provide insights into reaction dynamics .
  • Pharmacokinetics : In pharmacokinetic studies, the compound was employed to assess drug metabolism, where the deuterated form allowed for more accurate measurements compared to non-labeled counterparts .

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-N-ButylanilineC10H15NParent compound without deuterium labeling
4-Tert-ButylanilineC10H15NContains a tert-butyl group instead of n-butyl
AnilineC6H7NSimplest form; lacks alkyl substitution
N,N-DimethylanilineC9H13NContains two methyl groups instead of butyl

Properties

CAS No.

1219794-89-4

Molecular Formula

C10D15N

Molecular Weight

164.33

Synonyms

4-N-BUTYLANILINE-D15

Origin of Product

United States

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